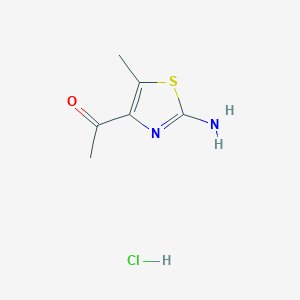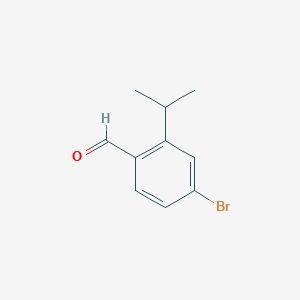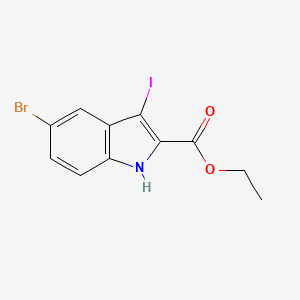
1H-Indole-2-carboxylic acid, 5-bromo-3-iodo-, ethyl ester
Overview
Description
“1H-Indole-2-carboxylic acid, 5-bromo-3-iodo-, ethyl ester” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It’s a derivative of indole, a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
Indoles are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Molecular Structure Analysis
The molecular structure of “1H-Indole-2-carboxylic acid, ethyl ester” is represented by the formula C11H11NO2 . The molecular weight is 189.2105 .Chemical Reactions Analysis
Indoles, both natural and synthetic, show various biologically vital properties . They are used as reactants in studies of biologically active molecules including the discovery of indole inhibitors of MMP-13 for treatment of arthritic diseases, synthesis of indolyl ethanones as indoleamine 2,3-dioxygenase inhibitors, and synthesis of tubulin polymerization inhibitors and cancer cell growth inhibitors .Scientific Research Applications
Synthesis of Biologically Active Alkaloids
Indole derivatives are integral to the synthesis of various alkaloids, which are compounds naturally occurring in plants and possessing significant pharmacological activities . Ethyl 5-bromo-3-iodo-1H-indole-2-carboxylate serves as a precursor in the synthesis of complex alkaloids used for treating cancer, microbial infections, and other disorders.
Antiviral Agent Development
The indole scaffold is crucial in the design of antiviral agents. Derivatives of ethyl 5-bromo-3-iodo-1H-indole-2-carboxylate have been reported to exhibit inhibitory activity against influenza A and other viruses, showcasing their potential in antiviral drug development .
Anti-inflammatory and Analgesic Applications
This compound is used as a reactant for the preparation of indole-3-propionic acids, which are known for their anti-inflammatory and analgesic properties. Such derivatives can be instrumental in creating new treatments for inflammatory diseases .
Anticancer Research
Indole derivatives, including ethyl 5-bromo-3-iodo-1H-indole-2-carboxylate, are explored for their anticancer properties. They are used to synthesize compounds that can potentially target and inhibit the growth of cancer cells .
Development of Antibacterial Agents
The structural scaffold of ethyl 5-bromo-3-iodo-1H-indole-2-carboxylate is promising for the design and synthesis of new antibacterial agents. Research has underscored its potential in combating bacterial infections .
Catalysis and Green Chemistry
Indole derivatives are also significant in catalysis and green synthetic organic chemistry. They are involved in reactions that are environmentally friendly and sustainable, contributing to the advancement of green chemistry practices .
Future Directions
The future directions for “1H-Indole-2-carboxylic acid, 5-bromo-3-iodo-, ethyl ester” could involve further exploration of its potential applications in the treatment of various diseases, given the significant role of indole derivatives in cell biology and their wide range of biological activities .
Mechanism of Action
Target of Action
Ethyl 5-bromo-3-iodo-1H-indole-2-carboxylate, also known as 5-bromo-3-iodo-1h-indole-2-carboxylic acid ethyl ester or 1H-Indole-2-carboxylic acid, 5-bromo-3-iodo-, ethyl ester, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents . .
Mode of Action
Indole derivatives are known for their broad-spectrum biological activities . They interact with their targets, leading to various changes that contribute to their biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a range of effects at the molecular and cellular levels.
properties
IUPAC Name |
ethyl 5-bromo-3-iodo-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrINO2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLJZDDKWVXPJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401256048 | |
| Record name | Ethyl 5-bromo-3-iodo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401256048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-2-carboxylic acid, 5-bromo-3-iodo-, ethyl ester | |
CAS RN |
902765-49-5 | |
| Record name | Ethyl 5-bromo-3-iodo-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902765-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-bromo-3-iodo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401256048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



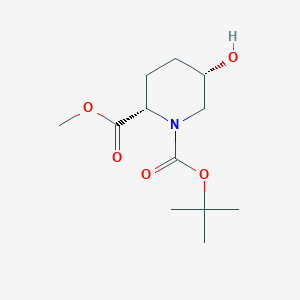
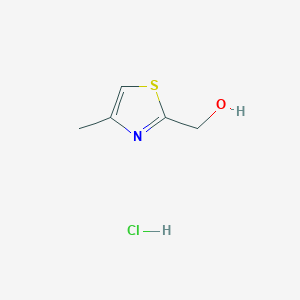
![N-[2-(4-but-2-ynoxyphenyl)sulfonyl-1-[4-(methanesulfonamidomethyl)phenyl]ethyl]-N-hydroxyformamide](/img/structure/B1526262.png)
